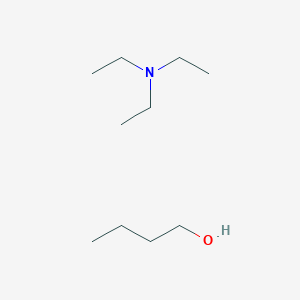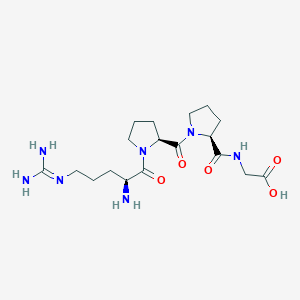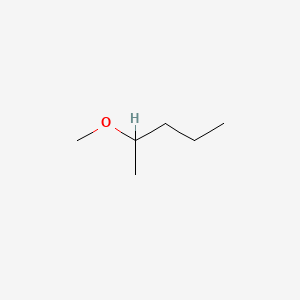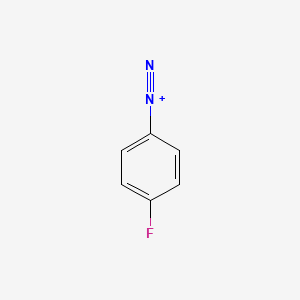![molecular formula C7H14O2Sn B14715823 Trimethyl[(2-methylacryloyl)oxy]stannane CAS No. 15238-96-7](/img/structure/B14715823.png)
Trimethyl[(2-methylacryloyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2-methylacryloyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 2-methylacryloyl group, making it a versatile reagent in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylacryloyl)oxy]stannane typically involves the reaction of trimethyltin chloride with 2-methylacryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve high-quality products.
化学反応の分析
Types of Reactions
Trimethyl[(2-methylacryloyl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin compounds.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The trimethyl and 2-methylacryloyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted derivatives of this compound.
科学的研究の応用
Trimethyl[(2-methylacryloyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying tin’s role in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of specialty polymers, coatings, and as a stabilizer in PVC.
作用機序
The mechanism by which Trimethyl[(2-methylacryloyl)oxy]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The 2-methylacryloyl group can undergo polymerization, leading to the formation of polymeric structures that can interact with cellular components.
類似化合物との比較
Similar Compounds
- Trimethyl(tributylstannyl)silane
- Trimethyl(thiophen-2-yl)stannane
- Methacryloyloxyethyltrimethylammonium chloride
Uniqueness
Trimethyl[(2-methylacryloyl)oxy]stannane is unique due to its combination of a tin atom with both trimethyl and 2-methylacryloyl groups. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced polymerization capabilities and the ability to form stable complexes with biological molecules.
特性
CAS番号 |
15238-96-7 |
|---|---|
分子式 |
C7H14O2Sn |
分子量 |
248.89 g/mol |
IUPAC名 |
trimethylstannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.3CH3.Sn/c1-3(2)4(5)6;;;;/h1H2,2H3,(H,5,6);3*1H3;/q;;;;+1/p-1 |
InChIキー |
SDPSJISXAJHWOB-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)O[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


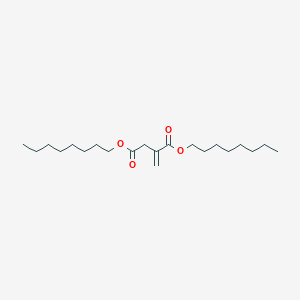
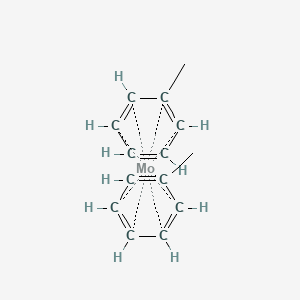
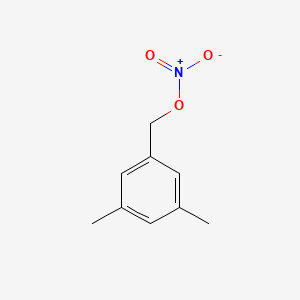
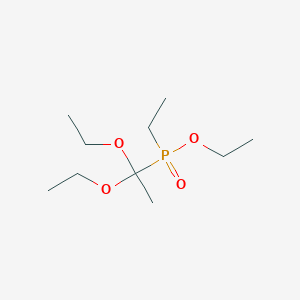
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
